(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride
CAS No.: 2097068-46-5
Cat. No.: VC11658955
Molecular Formula: C10H13Cl2N3S
Molecular Weight: 278.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097068-46-5 |
|---|---|
| Molecular Formula | C10H13Cl2N3S |
| Molecular Weight | 278.20 g/mol |
| IUPAC Name | 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H |
| Standard InChI Key | UEVHYWJJFDMYID-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The molecular formula of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is C₁₀H₁₃Cl₂N₃S, with a molecular weight of 290.21 g/mol. The IUPAC name is [4-(aminomethyl)-1,3-thiazol-2-yl]phenylamine dihydrochloride, reflecting its two protonated amine groups bound to hydrochloric acid .
Key Structural Features:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Aminomethyl substituent: A -CH₂NH₂ group attached to the thiazole ring at position 4.
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Phenylamine group: A benzene ring linked to the thiazole via an amine group at position 2.
Physical and Chemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of thiazole derivatives typically involves cyclization or coupling reactions. For (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride, a plausible route includes:
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Thiazole Ring Formation:
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Aminomethylation:
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Coupling with Phenylamine:
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Salt Formation:
Example Protocol (Adapted from ):
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Step 1: Protect the primary amine of 4-(chloromethyl)thiazol-2-amine using Boc anhydride.
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Step 2: Couple with phenylamine derivatives under basic conditions (NaH or K₂CO₃).
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Step 3: Deprotect the Boc group using HCl in 1,4-dioxane.
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Step 4: Precipitate the dihydrochloride salt via acidification.
Pharmacological and Industrial Applications
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. In a study on structurally similar compounds, 4-(alkoxymethyl)thiazol-2-amine derivatives exhibited inhibitory effects against Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 μg/mL . The aminomethyl group enhances membrane permeability, potentiating activity against Gram-positive pathogens .
Future Directions and Research Gaps
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